

AZ3146: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor **AZ3146**, focusing on its cross-reactivity profile against other kinases. The information is intended to assist researchers in interpreting experimental results and designing future studies.

Introduction

AZ3146 is a potent and selective inhibitor of Monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1] Mps1 ensures the fidelity of chromosome segregation during mitosis, and its inhibition can lead to aneuploidy and cell death, making it an attractive target for cancer therapy. Understanding the selectivity of small molecule inhibitors like AZ3146 is crucial for predicting their biological effects and potential off-target toxicities. This guide summarizes the known cross-reactivity of AZ3146 with other kinases and provides detailed experimental methodologies for assessing kinase inhibition.

Kinase Inhibition Profile of AZ3146

AZ3146 demonstrates high potency against its primary target, Mps1, with a reported half-maximal inhibitory concentration (IC50) of approximately 35 nM.[1] While generally selective, **AZ3146** has been observed to exhibit some activity against a small number of other kinases.

Table 1: Quantitative Analysis of **AZ3146** Kinase Inhibition



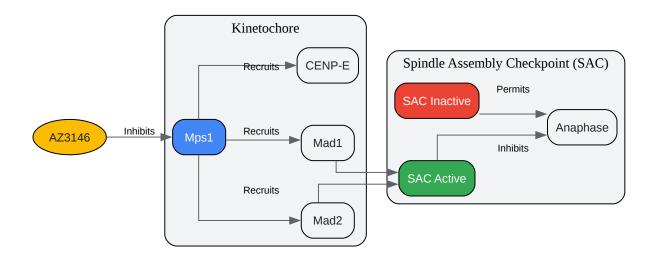
Kinase	IC50 (nM)	% Inhibition	Notes
Mps1 (TTK)	~35	-	Primary target.
FAK	>35	>40%	Less potent than against Mps1.[1]
JNK1	>35	>40%	Less potent than against Mps1.[1]
JNK2	>35	>40%	Less potent than against Mps1.[1]
Kit	>35	>40%	Less potent than against Mps1.[1]

Data represents the most specific information available from public sources. The concentration at which >40% inhibition was observed for off-target kinases was not specified.

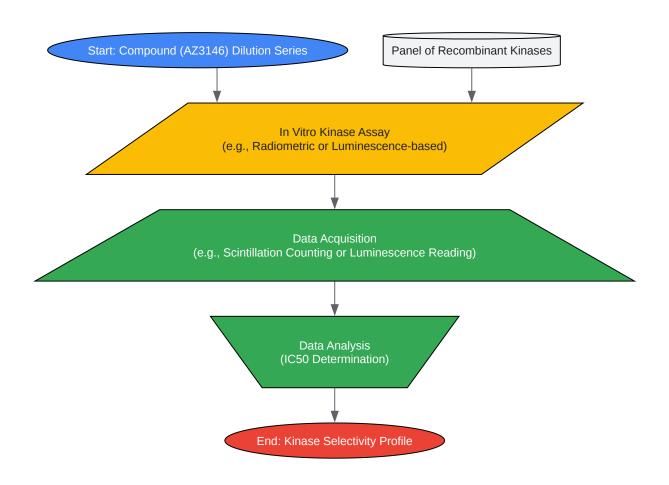
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway involving Mps1 and a typical experimental workflow for determining kinase inhibitor selectivity.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. selleckchem.com [selleckchem.com]



To cite this document: BenchChem. [AZ3146: A Comparative Guide to Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611999#cross-reactivity-of-az3146-with-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com